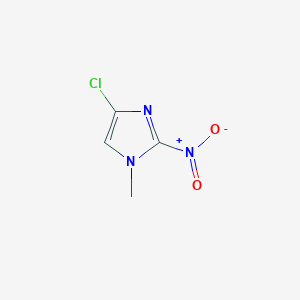

4-Chloro-1-methyl-2-nitro-1H-imidazole

描述

Contextual Significance of Nitroimidazole Derivatives in Chemical and Pharmaceutical Research

Nitroimidazoles are a class of heterocyclic compounds that hold a significant position in the landscape of chemical and pharmaceutical research. mdpi.comresearchgate.net The unique electronic properties conferred by the nitro group attached to the imidazole (B134444) ring are central to their diverse biological activities. nih.gov This scaffold is a cornerstone in the development of antimicrobial agents, particularly against anaerobic bacteria and protozoan parasites. chemnet.com Perhaps the most well-known example is metronidazole (B1676534), a drug widely used for various infections. chemnet.com Beyond their anti-infective roles, nitroimidazole derivatives have been extensively investigated as radiosensitizers in cancer therapy, where they increase the susceptibility of hypoxic tumor cells to radiation treatment. nih.gov Their ability to undergo bioreductive activation under low-oxygen conditions is a key mechanism of action, generating reactive species that can damage cellular macromolecules like DNA. nih.govresearchgate.net The versatility and proven therapeutic value of the nitroimidazole core continue to make it a subject of intense research and development. mdpi.com

Research Landscape Surrounding 4-Chloro-1-methyl-2-nitro-1H-imidazole

A review of the scientific literature reveals that the research landscape for the specific isomer This compound is notably sparse. While the broader class of substituted nitroimidazoles is well-documented, this particular arrangement of chloro, methyl, and nitro groups on the imidazole ring does not appear to be the subject of extensive study in publicly available research.

In contrast, its isomers are more frequently described. For instance, compounds such as 2-Chloro-1-methyl-4-nitro-1H-imidazole (CAS No. 63634-21-9), 5-Chloro-1-methyl-4-nitroimidazole (B20735) (CAS No. 4897-25-0), and 4-Chloro-1-methyl-5-nitro-1H-imidazole (CAS No. 4897-31-8) are commercially available and appear in chemical literature and patents. bldpharm.comachemblock.comsigmaaldrich.comchemicalbook.com This distinction underscores the precise nature of chemical research, where the specific placement of functional groups defines a unique compound with its own distinct properties and synthetic pathways.

Rationale and Scope of Academic Inquiry

The rationale for this academic inquiry is to collate and present the existing scientific knowledge focused exclusively on this compound. The noticeable absence of this specific isomer from the wealth of literature on nitroimidazoles presents a knowledge gap. This article, therefore, serves to document the current state of information, or lack thereof, for this compound. The scope is strictly limited to the topics outlined, focusing solely on what has been published regarding the synthesis, characterization, properties, and applications of the title compound.

Structure

3D Structure

属性

IUPAC Name |

4-chloro-1-methyl-2-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYAZGIUIMLLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493475 | |

| Record name | 4-Chloro-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63634-20-8 | |

| Record name | 4-Chloro-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 4-Chloro-1-methyl-2-nitro-1H-imidazole

The synthesis of substituted nitroimidazoles like this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired substitution pattern on the imidazole (B134444) ring. The process typically involves a sequence of nitration, chlorination, and alkylation steps.

Classical Nitration-Chlorination Protocols for Imidazole Scaffolds

The introduction of nitro and chloro groups onto an imidazole ring is a cornerstone of synthesizing compounds like this compound. The imidazole ring's reactivity makes it susceptible to electrophilic substitution, but the conditions must be carefully controlled. google.com

Nitration: The nitration of imidazole scaffolds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.commasterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.com The reaction is often exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts. google.com For instance, the synthesis of 2-chloro-4-nitroimidazole (B123238) involves treating 2-chloro-1H-imidazole with a mixture of fuming nitric acid and fuming sulfuric acid at elevated temperatures. chemicalbook.com A similar approach can be envisioned starting from 1-methyl-4-chloro-1H-imidazole.

Chlorination: Chlorination can be accomplished using various reagents. A patent for producing 2-chloro-4-nitroimidazole derivatives describes the use of a chlorinating agent like trichloroisocyanuric acid in the presence of an activating agent such as thiourea. google.com Classical methods may also employ reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction of nitrite (B80452) with hypochlorous acid can also generate reactive species capable of both nitrating and chlorinating aromatic rings. nih.gov

The sequence of these reactions (nitration first, then chlorination, or vice-versa) is critical and depends on the directing effects of the substituents already present on the imidazole ring.

Table 1: Classical Reagents for Nitration and Chlorination of Imidazoles

| Reaction | Reagents | Typical Conditions |

|---|---|---|

| Nitration | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 0°C to elevated temperatures |

| Fuming HNO₃ / Fuming H₂SO₄ | Elevated temperatures (e.g., 110°C) chemicalbook.com | |

| Chlorination | Trichloroisocyanuric Acid / Thiourea | 70°C in a solvent like ethyl acetate (B1210297) google.com |

| N-Chlorosuccinimide (NCS) | Varies with substrate | |

| Sulfuryl Chloride (SO₂Cl₂) | Varies with substrate |

Alkylation and Regioselective Functionalization Strategies

Introducing the methyl group at the N-1 position of the imidazole ring requires a regioselective alkylation strategy. The imidazole anion, formed by deprotonation with a base, can be alkylated at either of its two nitrogen atoms. The outcome of the reaction is highly dependent on the reaction conditions and the substitution pattern of the imidazole ring. researchgate.net

Studies on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole show that factors such as the choice of base (e.g., K₂CO₃), solvent (e.g., acetonitrile), temperature, and the nature of the alkylating agent (e.g., methyl iodide) all influence the regioselectivity. For 4-nitroimidazole (B12731), alkylation is favored at the N-1 position. The steric hindrance from existing substituents and the electronic properties of the ring play a crucial role in directing the incoming alkyl group. Therefore, to synthesize this compound, one would typically perform the N-methylation of a 4-chloro-2-nitro-1H-imidazole precursor under conditions optimized for N-1 substitution.

Sustainable and Optimized Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and efficient ("green") methodologies. For the synthesis of nitroimidazoles, this includes exploring catalyst-free reactions, the use of environmentally benign solvents, and optimizing reaction conditions to improve yields and reduce waste.

One green approach involves conducting reactions in water. For example, a catalyst-free method for nucleophilic substitution on nitroimidazoles has been developed using water as the solvent. nih.gov Another strategy involves the use of ionic liquids as recyclable solvents for nitration reactions, which can simplify product isolation and avoid the need to neutralize large quantities of strong acid. researchgate.net Furthermore, alternative and milder reagents are being explored. A facile approach for the synthesis of 2-nitroimidazole (B3424786) has been developed using oxone as an oxidant in water, avoiding harsh acidic conditions. nih.gov Such principles could be applied to optimize the synthesis of this compound, making the process more economical and environmentally friendly.

Reactivity and Derivatization Studies of this compound and Analogues

The chemical reactivity of this compound is dominated by the two functional groups on the imidazole ring: the nitro group and the chloro group. These sites allow for a wide range of chemical transformations and the synthesis of diverse derivatives.

Reduction Chemistry of the Nitro Group

The nitro group of nitroimidazoles is readily reducible to an amino group, proceeding through nitroso and hydroxylamine (B1172632) intermediates. This transformation is a key reaction in both synthetic derivatization and the biological mechanism of action of many nitroimidazole-based drugs. nih.govresearchgate.net

A variety of chemical reagents can be employed for this reduction. Catalytic hydrogenation using hydrogen gas with catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common and effective method. researchgate.net Other reducing agents include metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or stannous chloride (SnCl₂). researchgate.net Sodium dithionite (B78146) (Na₂S₂O₄) is also an effective reagent for this purpose. researchgate.net

Biologically, the reduction is often carried out by nitroreductase enzymes, which are found in anaerobic bacteria and some tumor cells. nih.govelsevierpure.com These enzymes use cofactors like NADH or NADPH to reduce the nitro group, a process that activates the molecule to exert its cytotoxic effects. nih.govresearchgate.net

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Typical Conditions | Product |

|---|---|---|

| H₂ / Pd-C or Raney Ni | Methanol or THF solvent, atmospheric pressure researchgate.net | Amino group (-NH₂) |

| Fe / HCl | Aqueous/alcoholic solution, heat researchgate.net | Amino group (-NH₂) |

| SnCl₂ / HCl | Concentrated HCl, room temperature or heat | Amino group (-NH₂) |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, inert atmosphere researchgate.net | Amino group (-NH₂) |

| Zn / Acetic Acid | Acetic acid solvent researchgate.net | Amino group (-NH₂) |

Nucleophilic Aromatic Substitution Reactions on the Halo-Imidazolyl Moiety

The imidazole ring in this compound is electron-deficient due to the electron-withdrawing effects of the two ring nitrogens and, most significantly, the powerful nitro group. libretexts.org This electronic feature makes the chlorine atom at the C-4 position susceptible to displacement by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism. libretexts.orgresearchgate.net

The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it, particularly when the nitro group is ortho or para to the site of attack. libretexts.org In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

This reaction is highly versatile, allowing for the introduction of a wide array of functional groups by using different nucleophiles. Common nucleophiles include amines, alkoxides, and thiolates, leading to the formation of amino-, ether-, and thioether-linked derivatives, respectively. This pathway is a powerful tool for the synthesis of analogues and for building more complex molecules from the this compound scaffold.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira Couplings)

The chlorine atom at the C4 position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures. While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous haloimidazoles and other halogenated heterocycles. nih.govresearchgate.netresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org For a substrate like this compound, the reaction would involve the coupling of the C4 position with various aryl or vinyl boronic acids.

The general mechanism involves three key steps: oxidative addition of the haloimidazole to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, especially with potentially challenging substrates like electron-deficient nitroimidazoles. organic-chemistry.orgnih.gov For instance, studies on other haloimidazoles have shown that catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and phosphine (B1218219) ligands (e.g., PCy₃, XPhos) are effective. nih.govnih.gov The base, often a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (B84403) (K₃PO₄), activates the boronic acid for transmetalation. nih.govlibretexts.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Haloimidazoles

| Catalyst System | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 60-100 °C | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | Room Temp. | organic-chemistry.org |

| PEPPSI-type Pd complexes | K₂CO₃ | Toluene | 100 °C | nih.gov |

Sonogashira Coupling

The Sonogashira coupling is another cornerstone of C-C bond formation, specifically for synthesizing alkynylated compounds by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org This methodology could be applied to this compound to introduce an alkyne substituent at the C4 position, a valuable precursor for further transformations.

The catalytic cycle is similar to the Suzuki coupling but involves a copper acetylide intermediate. wikipedia.orgresearchgate.net While the classic conditions are robust, copper-free Sonogashira protocols have been developed to avoid the undesirable homocoupling of terminal alkynes (Glaser coupling). wikipedia.orgnih.gov These often employ specific ligands and bases to facilitate the reaction. nih.gov Research on the Sonogashira coupling of other chloro-heterocycles, such as 4-chloroquinazolines, has demonstrated that the reaction can proceed efficiently, although side reactions like dimerization can sometimes occur. researchgate.net

Cycloaddition Reactions in the Synthesis of Fused Heterocycles

Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic systems in a convergent and often stereospecific manner. nih.gov For a molecule like this compound, cycloaddition reactions could be envisioned to build fused heterocyclic scaffolds, which are common motifs in pharmacologically active compounds. This can be achieved either by transforming a substituent on the imidazole ring into a reactive dipole or dienophile, or by using the imidazole ring itself as part of the reacting system.

One potential strategy involves converting a substituent into an azide (B81097) or a nitrone, which can then undergo [3+2] cycloaddition reactions. For example, a derivative of the title compound could be functionalized with an azide group, which can then react with various alkynes or alkenes in a "click chemistry" fashion to form triazole-fused or triazole-linked systems. nih.gov Similarly, nitrones derived from imidazole precursors can react with alkenes to form fused isoxazolidine (B1194047) rings, which can be further transformed. researchgate.net

A study demonstrated a base-catalyzed method for synthesizing diheterocyclic compounds by reacting heterocyclic azides with 2-cyanoacetamidines. nih.gov This process involves a cycloaddition followed by a rearrangement to link a 1,2,3-triazole ring to another heterocycle, such as a 4-nitroimidazole. This highlights a pathway where an azide derivative of a different heterocycle could react with a suitable functional group attached to the C4 position of the imidazole ring, leading to complex fused systems. nih.gov

Another approach is the [4+2] cycloaddition (Diels-Alder reaction). While the core imidazole ring is electron-rich and generally not a good diene, appropriate functionalization can alter its electronic properties. More commonly, a diene could be constructed on a side chain attached to the imidazole. Alternatively, furan-fused cyclobutanones have been used as versatile C4 synthons in Rh(I)-catalyzed [4+2] cycloadditions with imines to produce furan-fused lactams, demonstrating a modern approach to building fused rings that could be adapted to imidazole-based systems. nih.gov

Functionalization of Exocyclic Fragments

Beyond reactions directly on the imidazole ring, the functionalization of side chains (exocyclic fragments) attached to the core heterocycle is a critical strategy for elaborating molecular structure. This is particularly relevant when the initial coupling reactions introduce functional groups that can be further modified.

A pertinent example is the functionalization of a chloromethyl group attached to a phenyl-nitroimidazole scaffold. mdpi.comsemanticscholar.org In a study on 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, the exocyclic chloromethyl group serves as an electrophilic site. mdpi.com This compound is generated from the corresponding alcohol via treatment with thionyl chloride (SOCl₂). mdpi.comsemanticscholar.org

The reactivity of this chloromethyl group is demonstrated in reactions mediated by tetrakis(dimethylamino)ethylene (B1198057) (TDAE). TDAE is a strong reducing agent that can generate a carbanion from the chloromethyl group under mild conditions. mdpi.commdpi.com This nucleophilic carbanion can then react with a variety of electrophiles, such as aromatic aldehydes and α-carbonyl esters, to form new carbon-carbon bonds and introduce complex alcohol functionalities. mdpi.comsemanticscholar.org

This TDAE-mediated strategy has been used to synthesize a range of highly functionalized 5-nitro-1H-imidazoles. The reaction of the chloromethyl derivative with various aromatic aldehydes leads to the corresponding 1-aryl-2-phenylethanol derivatives in moderate to good yields. mdpi.com

Table 2: TDAE-Mediated Functionalization of a Nitroimidazole Exocyclic Chloromethyl Group

| Electrophile (Aromatic Aldehyde) | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-phenylethanol | 65 | mdpi.com |

| 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)-2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]ethanol | 78 | mdpi.com |

| 4-Methoxybenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-methoxyphenyl)ethanol | 62 | mdpi.com |

| 2-Naphthaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(naphthalen-2-yl)ethanol | 58 | mdpi.com |

| 4-Nitrobenzaldehyde | 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-(4-nitrophenyl)ethanol | 24 | mdpi.com |

This methodology illustrates how an exocyclic fragment, introduced perhaps via a prior Suzuki coupling of this compound with 4-(hydroxymethyl)phenylboronic acid followed by chlorination, can be a key site for subsequent molecular elaboration.

Pharmacological and Biological Investigations

Comprehensive Analysis of Antimicrobial Activities

Detailed studies specifically evaluating the antimicrobial spectrum of 4-Chloro-1-methyl-2-nitro-1H-imidazole are scarce. While research on related compounds suggests potential activity, direct evidence is lacking.

Antibacterial Efficacy Against Aerobic and Anaerobic Strains

No specific data from peer-reviewed studies detailing the efficacy of this compound against a range of aerobic and anaerobic bacterial strains could be identified. The antibacterial activity of nitroimidazoles is often linked to the reduction of the nitro group in anaerobic environments, but the specific activity of this chloro-substituted 2-nitroimidazole (B3424786) isomer has not been reported.

Antifungal Spectrum and Potency

Similarly, there is a lack of published research on the antifungal spectrum and potency of this compound. While some nitroimidazoles have demonstrated antifungal properties, this has not been specifically documented for the requested compound.

Antiparasitic Actions Against Protozoal Pathogens

Investigations into the antiparasitic effects of nitroimidazoles are common; however, studies specifically targeting this compound are not present in the available literature. Research on isomers, such as 5-aryl-1-methyl-4-nitroimidazoles, has shown some activity against protozoa, but these findings cannot be directly extrapolated to the 2-nitro isomer.

Mechanisms of Acquired and Intrinsic Resistance

Without established antimicrobial activity, there is consequently no information on the mechanisms of acquired or intrinsic resistance to this compound.

Antineoplastic and Apoptosis-Inducing Properties

A study on the closely related compound, 1-methyl-2-nitroimidazole (B155463) (lacking the chloro substituent), has indicated an ability to induce apoptosis in Chinese Hamster Ovary (CHO) cells under hypoxic conditions. This suggests that 2-nitroimidazole derivatives might possess antineoplastic properties, but specific research on this compound is required to confirm this potential.

Immunomodulatory Effects

No studies were found that investigated the immunomodulatory effects of this compound.

Anti-inflammatory and Analgesic Potentials

The imidazole (B134444) nucleus is a fundamental scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of biological activities, including anti-inflammatory and analgesic effects. nih.govnih.govresearchgate.net The versatile nature of the imidazole ring allows for substitutions that can significantly modulate its pharmacological profile. nih.gov Research into substituted imidazole analogues has demonstrated that the incorporation of specific functional groups, such as chloro and nitro moieties, can lead to potent anti-inflammatory and pain-relieving agents. nih.govresearchgate.net

A study focusing on a series of novel imidazole analogues revealed that compounds featuring dichlorophenyl and nitrophenyl groups exhibited significant biological activity. nih.gov For instance, the compound 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole showed a clear analgesic effect. nih.gov In the same study, other analogues with chloro-substitutions demonstrated potent anti-inflammatory activity, comparable to the standard drug diclofenac. nih.gov This highlights the importance of the chloro and nitro substituents in designing effective anti-inflammatory and analgesic compounds.

Further research into imidazole derivatives, specifically those incorporating a 4-chloro-imidazole ring, has yielded compounds with excellent anti-inflammatory and analgesic properties. researchgate.netscirp.orgscirp.org While direct experimental studies on the anti-inflammatory and analgesic potential of this compound are not extensively documented in the literature, its structural components—a chloro-substituted imidazole ring and a nitro group—are characteristic of other imidazoles with proven efficacy in these areas. This structural analogy suggests that this compound warrants investigation for similar therapeutic applications.

| Compound | Substituents | Analgesic Activity (%) | Anti-inflammatory Activity (%) |

|---|---|---|---|

| 2a | 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | - | 100 |

| 2b | 2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole | - | 100 |

| 2g | 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | 89 | - |

| Diclofenac Salt (Reference) | - | - | 100 |

Application as Radiosensitizers and Hypoxia-Activated Prodrugs

A significant challenge in cancer treatment is tumor hypoxia, a state of low oxygen concentration in solid tumors that contributes to resistance to radiotherapy and chemotherapy. nih.govnih.govnih.gov Nitroaromatic compounds, especially nitroimidazoles, have been extensively investigated as a solution to this problem. openmedscience.com These molecules function as hypoxia-activated agents, being selectively activated under the low-oxygen conditions characteristic of tumors. openmedscience.comresearchgate.net

The mechanism of action relies on the nitro group (—NO₂). nih.gov In hypoxic cells, the nitro group undergoes enzymatic one-electron reduction to form a reactive nitro radical anion. openmedscience.comnih.gov This radical can then cause cellular damage, typically to DNA, thereby sensitizing the hypoxic tumor cells to radiation (radiosensitization). nih.govnih.gov Alternatively, this reduction can trigger the fragmentation of the molecule to release a potent cytotoxic effector, a strategy employed in hypoxia-activated prodrugs (HAPs). nih.govnih.gov

The 2-nitroimidazole scaffold, which is the core of this compound, is a particularly effective and widely used trigger for this process due to its optimal electron affinity and reduction potential. nih.gov Compounds like Misonidazole and Etanidazole are well-known 2-nitroimidazole-based radiosensitizers. nih.govnih.gov The presence of other substituents can further modulate this activity. For example, research has shown that a chloro-substituted 4-nitroimidazole (B12731) was a more efficient radiosensitizer than expected, indicating that halogen atoms can play a crucial role in the compound's efficacy. nih.gov Given that this compound possesses both the key 2-nitroimidazole core and a chloro substituent, it stands as a strong theoretical candidate for development as a radiosensitizer or a hypoxia-activated prodrug for targeted cancer therapy.

| Compound Name | Core Structure | Primary Application | Reference |

|---|---|---|---|

| Misonidazole | 2-Nitroimidazole | Hypoxic cell radiosensitizer | nih.gov |

| Etanidazole | 2-Nitroimidazole | Hypoxic cell radiosensitizer | nih.govnih.gov |

| Nimorazole | 5-Nitroimidazole | Clinically used radiosensitizer | nih.govnih.gov |

| Evofosfamide (TH-302) | 2-Nitroimidazole | Hypoxia-activated prodrug | nih.gov |

Other Emerging Biological Applications

The therapeutic potential of the nitroimidazole scaffold extends beyond its use in oncology. nih.govnih.gov These compounds are known to possess a broad spectrum of biological activities and form the basis of several drugs used to treat infectious diseases. researchgate.net The core mechanism often involves reductive bioactivation of the nitro group by microbial enzymes, leading to the generation of cytotoxic intermediates that are lethal to the target pathogen. researchgate.net

Research has established the potent antimicrobial activity of nitroimidazole derivatives against various pathogens, including anaerobic bacteria, protozoa, and mycobacteria. nih.govresearchgate.net Furthermore, novel benzimidazole (B57391) derivatives containing chloro and nitro groups have been synthesized and shown to possess significant antibacterial, antifungal, and anticancer activities. nih.govrsc.org In one study, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited potent activity against both drug-susceptible and drug-resistant strains of bacteria, as well as against fungal pathogens and several human cancer cell lines. nih.gov

The findings from these related compound classes suggest that this compound could also be a valuable lead structure for developing new therapeutic agents for other conditions. Its combination of a nitroimidazole core and a chloro-substituent, motifs present in many biologically active molecules, makes it a candidate for investigation in diverse areas such as antimicrobial chemotherapy and as a direct anticancer agent, separate from its hypoxia-activated potential. nih.govnih.gov

| Cancer Cell Line | IC₅₀ (µg/mL) |

|---|---|

| Human breast (MCF-7) | 3.12 |

| Human prostate (PC-3) | 2.14 |

| Human colon (HCT-116) | 1.84 |

| Human lung (A-549) | 2.56 |

| Human liver (HepG-2) | 3.45 |

| Paclitaxel (Reference) | 1.38 - 6.13 (µM) |

Mechanistic Elucidation and Structure Activity Relationships

Molecular Mechanisms of Biological Action

The therapeutic and cytotoxic effects of 2-nitroimidazoles are largely dependent on the reductive bioactivation of the nitro group, which leads to the formation of reactive species that can interact with and damage cellular macromolecules. This process is often selective for hypoxic (low oxygen) environments, a characteristic that has been exploited in the development of hypoxia-selective therapeutics. nih.gov

Nitroimidazoles are considered prodrugs that require the reduction of their nitro group to exert their biological effects. mdpi.comnih.gov This bioactivation is a multi-step process that is more efficient under anaerobic conditions. nih.gov The process is initiated by cellular nitroreductases, which transfer electrons to the nitro group, generating a nitro radical anion. nih.govresearchgate.net

Under normal oxygen conditions (normoxia), this radical anion can be re-oxidized back to the parent compound in a futile cycle that also generates superoxide (B77818) radicals. However, in hypoxic environments, the nitro radical anion can undergo further reduction to form more reactive species, such as nitroso and hydroxylamine (B1172632) intermediates. acs.org These reactive species are believed to be the ultimate effectors of cytotoxicity. acs.orgniscpr.res.in Studies on 2-nitroimidazoles like benznidazole (B1666585) have shown that their reductive bioactivation is enhanced under hypoxic conditions and can be stimulated by factors such as localized hyperthermia. nih.govnih.gov

The general pathway for the reductive bioactivation of a nitroimidazole (R-NO₂) can be summarized as follows:

| Step | Reactant(s) | Product(s) | Key Features |

| 1 | R-NO₂ + e⁻ | R-NO₂⁻• (Nitro radical anion) | Reversible in the presence of O₂ |

| 2 | R-NO₂⁻• + e⁻ + 2H⁺ | R-NO + H₂O (Nitroso derivative) | More reactive than the parent compound |

| 3 | R-NO + 2e⁻ + 2H⁺ | R-NHOH (Hydroxylamine derivative) | Highly reactive species |

| 4 | R-NHOH + 2e⁻ + 2H⁺ | R-NH₂ + H₂O (Amine derivative) | Less toxic end product |

This reductive process is crucial for the selective toxicity of nitroimidazrones in anaerobic or hypoxic environments. mdpi.com

The reactive intermediates generated during the bioactivation of 2-nitroimidazoles can covalently bind to various cellular macromolecules, including DNA and proteins, leading to cellular damage and death. nih.gov While some studies on 5-nitroimidazoles have demonstrated direct DNA damage through the formation of adducts, nih.gov research on 2-nitroimidazoles suggests that proteins may be a more significant target. nih.gov

For instance, studies with the 2-nitroimidazoles iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) have shown covalent binding to cellular proteins under hypoxic conditions, but not to DNA. nih.govresearchgate.net This binding can lead to the inhibition of critical enzyme functions. Enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and glutathione (B108866) S-transferase (GST) have been identified as potential targets, with their catalytic activities being significantly reduced following treatment with these 2-nitroimidazoles under hypoxia. nih.gov

In contrast, other research involving the 2-nitroimidazole (B3424786) radiosensitizer CI-1010 has pointed to the induction of DNA crosslinks, suggesting that direct interaction with nucleic acids can also be a significant mechanism of action for some compounds in this class. nih.gov The specific nature of the interaction with macromolecules likely depends on the precise structure of the nitroimidazole and the cellular context.

The cellular damage induced by 2-nitroimidazoles can trigger various signaling pathways, leading to apoptosis (programmed cell death) and cell cycle arrest. The 2-nitroimidazole radiosensitizer CI-1010 has been shown to induce apoptosis in photoreceptor cells through a p53-linked activation of caspase-3. nih.gov This process is initiated by DNA damage, which leads to the induction and phosphorylation of p53. nih.gov Activated p53 can then modulate the expression of pro-apoptotic proteins like Bax, Fas, and FasL, and anti-apoptotic proteins like Bcl-xL, ultimately leading to the activation of executioner caspases. nih.gov

Furthermore, treatment with CI-1010 was found to cause a G2 cell cycle arrest, a common response to DNA damage that allows time for repair before the cell enters mitosis. nih.gov Similarly, the 2-nitroimidazoles IAZA and FAZA have been observed to slow down cell cycle progression and induce replication stress in cancer cells under hypoxic conditions. nih.govresearchgate.net

The activation of caspases is a central event in many apoptotic pathways. Caspase-2, for instance, has been implicated in both apoptosis and cell cycle regulation, and its activation can be triggered by cellular stress and DNA damage. frontiersin.org The cleavage of cellular substrates by activated caspases ultimately leads to the dismantling of the cell.

The substituents on the imidazole (B134444) ring play a critical role in determining the physicochemical properties and biological activity of the compound. The electron-withdrawing nature of the nitro group is essential for the reductive bioactivation process, as it facilitates the initial electron transfer. researchgate.net The position of the nitro group is also a key determinant of activity. For instance, 5-nitroimidazoles have been found to have a broader spectrum of activity against various protozoal pathogens compared to other nitroimidazole isomers. researchgate.net

The presence of a halogen, such as the chloro group in 4-Chloro-1-methyl-2-nitro-1H-imidazole, can significantly influence the compound's lipophilicity and electronic properties, which in turn affects its uptake into cells and its reduction potential. The introduction of a fluorine atom into the nitroimidazole structure has been shown to induce genotoxicity in some cases. nih.gov While specific studies on the 4-chloro substituent in a 2-nitroimidazole are limited, in other heterocyclic compounds, a chloro group can enhance antibacterial and anticancer activities. researchgate.net

Structure-Activity Relationship (SAR) Studies of Substituted Nitroimidazoles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For nitroimidazoles, these studies have provided valuable insights into the roles of different substituents on the imidazole ring.

The substituent at the N-1 position of the imidazole ring has a significant impact on the pharmacological profile of nitroimidazoles. The methyl group in this compound is a simple alkyl substituent. In general, N-alkylation can affect the compound's solubility, distribution, and interaction with molecular targets.

SAR studies on various nitroimidazole derivatives have shown that modifications at the N-1 position can dramatically alter their biological activity. For example, in a series of antitubercular nitroimidazoles, extending the linker region between the N-1 position and a terminal hydrophobic group led to significant improvements in potency. nih.gov In the context of 5-nitroimidazoles, the nature of the side chain at the N-1 position was found to be essential for certain biological activities. niscpr.res.in For instance, a three-carbon side chain was found to be crucial for the antifertility action of ornidazole, while compounds with shorter side chains were inactive. niscpr.res.in

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The clinical utility of any drug is dependent on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

Pharmacokinetics (PK): Nitroimidazoles, as a class, generally exhibit favorable pharmacokinetic properties. They are typically well-absorbed after oral administration, show low plasma protein binding (<20% for metronidazole), and are widely distributed throughout the body, including into the central nervous system. drugbank.comresearchgate.netnih.gov Metabolism is primarily hepatic, involving oxidation of side-chains and conjugation. drugbank.comnih.gov

For this compound, the specific exocyclic moieties would influence this general profile:

Absorption and Distribution: The methyl and chloro groups increase the lipophilicity of the molecule compared to an unsubstituted nitroimidazole. This would likely facilitate absorption across the gastrointestinal tract and enhance its ability to penetrate tissues and cross the blood-brain barrier.

Metabolism: The N-1 methyl group is generally metabolically stable. The primary sites of metabolism would likely involve the imidazole ring or potential reduction of the nitro group. The presence of the chloro group could also influence metabolic pathways.

Elimination: The parent drug and its metabolites are primarily excreted via the kidneys. drugbank.comresearchgate.net The half-life of 2-nitroimidazoles can vary depending on their structure and metabolism.

Table 2: General Pharmacokinetic Parameters of Nitroimidazoles This table presents typical data for the nitroimidazole class, primarily based on the well-studied drug Metronidazole (B1676534).

| Parameter | Typical Value / Characteristic | Reference |

|---|---|---|

| Oral Bioavailability | >90% | drugbank.comnih.gov |

| Plasma Protein Binding | <20% | drugbank.comresearchgate.net |

| Volume of Distribution (Vd) | 0.5 - 1.1 L/kg | drugbank.comresearchgate.net |

| Primary Route of Metabolism | Hepatic (Oxidation) | drugbank.comnih.gov |

| Primary Route of Excretion | Renal (as parent and metabolites) | drugbank.comresearchgate.net |

Pharmacodynamics (PD): The pharmacodynamics of 2-nitroimidazoles are defined by their mechanism of bioreductive activation. mdpi.com

Mechanism of Action: As a prodrug, this compound is expected to be inactive until the nitro group is reduced. This reduction occurs preferentially in hypoxic environments by nitroreductase enzymes. nih.govnih.gov The resulting reactive intermediates are cytotoxic. Research has shown that these activated metabolites can covalently bind to cellular macromolecules. nih.gov While DNA is a potential target, studies on 2-nitroimidazoles like IAZA and FAZA indicate that they bind predominantly to cellular proteins, particularly those containing thiol groups, such as glutathione S-transferase (GST) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov This binding inhibits the catalytic activity of these essential enzymes, leading to cellular dysfunction and death. nih.gov

Therapeutic Effect: The effect is concentration-dependent and highly selective for hypoxic cells, which spares normal, well-oxygenated tissues. nih.gov This selectivity is the cornerstone of their use as anticancer and antimicrobial agents. Furthermore, some nitroimidazoles exhibit a prolonged post-antibiotic effect, where antimicrobial activity persists even after the drug concentration falls below the minimum inhibitory concentration (MIC). researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular framework of 4-Chloro-1-methyl-2-nitro-1H-imidazole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Absorption Spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule.

For a related isomer, 5-Chloro-1-methyl-4-nitroimidazole (B20735), specific ¹H-NMR data has been reported. In a 500 MHz spectrometer using DMSO-d₆ as the solvent, characteristic signals appear at δ 8.012 (singlet, 1H) and δ 3.735 (singlet, 3H). The singlet at 8.012 ppm corresponds to the lone proton on the imidazole (B134444) ring (H-5), and the singlet at 3.735 ppm is attributed to the protons of the methyl group attached to the nitrogen atom (N-CH₃).

Table 1: ¹H-NMR Spectroscopic Data for 5-Chloro-1-methyl-4-nitroimidazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.012 | Singlet | 1H | Imidazole H-5 |

| 3.735 | Singlet | 3H | N-CH₃ |

Solvent: DMSO-d₆, Frequency: 500 MHz

Infrared (IR) Absorption Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for the C-H, C=N, C-N, C-Cl, and N-O bonds.

Although a detailed interpretation of the IR spectrum for this specific compound is not available in public literature, the National Institute of Standards and Technology (NIST) WebBook indicates the existence of an IR spectrum for the isomeric compound "1H-Imidazole, 5-chloro-1-methyl-4-nitro-" (CAS Number: 4897-25-0). Typically, nitroaromatic compounds exhibit strong asymmetric and symmetric stretching vibrations for the NO₂ group in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. The NIST WebBook provides access to the electron ionization (EI) mass spectrum for the related isomer, 5-Chloro-1-methyl-4-nitroimidazole (CAS: 4897-25-0). nih.govnist.gov The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with great confidence. Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, providing valuable information about the molecule's structure and connectivity. While general LC-MS/MS methods are used for the analysis of various nitroimidazoles, specific fragmentation patterns for this compound are not detailed in the available scientific literature.

Table 2: Key Mass Spectrometry Data for Isomeric 5-Chloro-1-methyl-4-nitroimidazole

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄ClN₃O₂ | NIST nih.gov |

| Molecular Weight | 161.546 g/mol | NIST nih.gov |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, identification, and quantification of this compound, especially in the context of analyzing it alongside its isomers and potential impurities.

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the analysis of nitroimidazole compounds. These methods are capable of separating complex mixtures of nitroimidazole isomers and their metabolites for quantification. nih.govsmu.ca

The separation is typically achieved using a non-polar stationary phase, such as a C8 or C18 bonded silica (B1680970) column. nih.govnih.gov The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403). nih.govnih.gov Gradient elution is often employed to achieve optimal separation of multiple components in a single run. researchgate.net For routine analysis, isocratic methods with a simple mobile phase of water, acetonitrile, and a phosphoric acid buffer can also provide high-resolution separation and symmetrical peaks. sielc.com Detection is most commonly performed using a UV detector, with the wavelength set to an absorbance maximum for nitroimidazoles, often around 270 nm to 320 nm. sielc.commdpi.com For highly sensitive and confirmatory analysis, HPLC can be coupled with tandem mass spectrometry (UHPLC-MS/MS), which allows for detection at very low concentrations. nih.gov

Interactive Table: Typical HPLC Parameters for Nitroimidazole Analysis The following table outlines common parameters used in HPLC methods for the separation and quantification of nitroimidazole antibiotics.

| Parameter | Typical Specification | Purpose | Reference |

| Column | Reverse-Phase C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity | nih.gov |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate, Acetate) | Elution of analytes from the column | nih.gov, nih.gov |

| Elution Mode | Isocratic or Gradient | Isocratic for simple separations; Gradient for complex mixtures | researchgate.net, sielc.com |

| Flow Rate | 1.0 mL/min | Controls retention time and separation efficiency | nih.gov |

| Detection | UV Detector (e.g., 270-320 nm) or Mass Spectrometry (MS) | Quantification and identification of analytes | nih.gov, sielc.com |

| Temperature | Ambient | Maintain consistent retention times | nih.gov |

Development of Novel Derivatization Reagents for Enhanced Analytical Sensitivity

A review of scientific literature indicates that this compound has not been reported as a platform for the development of novel derivatization reagents. While derivatization is a common strategy to enhance the analytical sensitivity of target molecules—often by introducing a chromophore, fluorophore, or electroactive moiety—the use of this specific compound for such a purpose is not documented. Research in this area typically focuses on derivatizing amines, thiols, or other functional groups with highly reactive reagents, such as 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), rather than using a substituted nitroimidazole as the reagent itself. researchgate.netmdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor. While specific docking studies for 4-Chloro-1-methyl-2-nitro-1H-imidazole are not extensively detailed in the available literature, research on closely related nitroimidazole derivatives provides significant insights into their potential binding modes and protein targets.

Studies on various 4-nitroimidazole (B12731) derivatives have shown their potential to interact with a range of biological targets, including those relevant to anticancer and antimicrobial activities. For instance, molecular docking of newly designed 4-nitroimidazole derivatives combined with a piperazine (B1678402) moiety revealed that these compounds can bind effectively within the hydrophobic pocket and form polar contacts with high affinity in their target proteins. researchgate.net In one study, docking simulations of potent anticancer derivatives were performed against the human estrogen receptor alpha (hERα), where interactions with key amino acid residues were identified. elsevierpure.com Another investigation into novel 4-nitroimidazole analogues identified putative protein targets in acute myeloid leukemia for a particularly potent derivative. researchgate.netnih.gov

These studies collectively suggest that the nitroimidazole scaffold is a versatile pharmacophore. The interactions are typically governed by a combination of hydrophobic interactions and hydrogen bonding. For example, docking studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives predicted that dihydrofolate reductase from Staphylococcus aureus is a suitable target for both antimicrobial and anticancer activities. researchgate.netrsc.org

Table 1: Representative Molecular Docking Studies on Nitroimidazole Derivatives

| Compound Class | Protein Target | Key Interactions Noted | Reference |

|---|---|---|---|

| Piperazine-tagged 4-nitroimidazoles | Human Estrogen Receptor Alpha (hERα) | Binding to hydrophobic pocket, polar contacts with His231, hydrogen bond with Asp58. | researchgate.netelsevierpure.com |

| 4-nitroimidazole-1,2,3-triazole hybrids | Human Estrogen Receptor Alpha (hERα) | Hydrogen bonding and polar contacts with active site residues. | elsevierpure.com |

| Tetrazole-bearing 4-nitroimidazoles | Putative targets in Acute Myeloid Leukemia (e.g., Tyrosine kinase-3) | Interactions with active site amino acids of proteins like PDB ID: 6JQR, 7B7S, and 4GV1. | researchgate.net |

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | Dihydrofolate reductase (DHFR) | Predicted as a suitable target for both antimicrobial and anticancer activities. | rsc.org |

These findings indicate that this compound likely interacts with protein targets through its imidazole (B134444) core and functional groups, where the chloro and nitro substituents can participate in specific polar and electrostatic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. sysrevpharm.org These models are crucial for predicting the activity of new compounds and optimizing lead structures. For nitroimidazole derivatives, QSAR studies have been instrumental in understanding the structural features that govern their efficacy against various diseases. nih.govmdpi.com

A key application has been in the development of radiosensitizers for hypoxic tumor cells, where nitroaromatic compounds enhance the sensitivity of these cells to ionizing radiation. researchgate.net QSAR models have been developed for nitroimidazole sulfonamide analogues to determine the structural features essential for their radiosensitizing properties. researchgate.net Similarly, QSAR models for nitroimidazole derivatives targeting tumor hypoxia in cancer have been developed, with one model showing excellent regression between predicted and experimental activity (r² = 0.86). nih.gov

In the context of antimicrobial activity, Hologram QSAR (HQSAR) models have been generated for nitroimidazole derivatives against Trichomonas vaginalis. nih.gov These models revealed important structural contributions to activity, noting that the 5-nitroimidazole scaffold contributes positively while the 4-nitroimidazole scaffold contributes negatively to the activity against this parasite. nih.gov Another QSAR study on antitubercular 4-nitroimidazoles allowed for the construction of a simple predictive model to aid in the development of improved analogues. nih.gov

Table 2: Summary of QSAR Model Findings for Nitroimidazole Derivatives

| Application | QSAR Model Type | Key Finding | Statistical Significance | Reference |

|---|---|---|---|---|

| Anti-T. vaginalis | HQSAR & Random Forest | 4-nitroimidazole substitution contributes negatively to activity. | q²LOO = 0.646 (for resistant strain) | nih.gov |

| Anticancer (Hypoxia) | AutoQSAR | Model demonstrated excellent regression between predicted and experimental activity. | r² = 0.86 (training set), r² = 0.95 (test set) | nih.gov |

| Antitubercular | 3D-QSAR | The orientation of the oxazine (B8389632) ring relative to the nitro group is a critical determinant of activity. | N/A | nih.gov |

| Radiosensitization | 2D-QSAR | Developed robust and predictive models for radiosensitization properties. | N/A | researchgate.net |

These QSAR studies provide a framework for predicting the biological activity of this compound and guide the design of new derivatives with potentially enhanced therapeutic properties.

Quantum Chemical Calculations of Electronic Properties and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. These calculations provide detailed information on properties such as molecular geometry, electrostatic potential, and orbital energies.

For nitroimidazole compounds, DFT calculations have been used to study their chemical shifts, which are important for interpreting NMR spectra. A combined experimental and theoretical study on 4-nitroimidazole (4-NI) and 1-methyl-4-nitroimidazole (B145534) (CH3-4NI) showed that calculated chemical shifts for imidazole carbons agreed well with experimental data. swinburne.edu.au However, discrepancies were noted for the ¹⁵N NMR chemical shifts, suggesting that factors like imidazole ring resonance and molecular dynamics play a significant role in the nitrogen chemical environment. swinburne.edu.au

Conformational analysis using potential energy scans is another important application. For imidazole derivatives, these calculations help identify the most stable conformer (lowest energy structure), which is crucial for understanding its interaction with biological receptors. nih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. These "frontier orbitals" are key reactivity descriptors, providing insight into the molecule's ability to donate or accept electrons. The electron-withdrawing effect of the nitro group is a critical feature, promoting the activation of adjacent positions on the imidazole ring and stabilizing negative charges, which is a key aspect of their biological mechanism. mdpi.com

Table 3: Calculated vs. Experimental NMR Chemical Shifts (ppm) for 1-methyl-4-nitroimidazole (a related compound)

| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Reference |

|---|---|---|---|

| C2 | ~137 | 136.4 | swinburne.edu.au |

| C4 | ~145 | 144.7 | swinburne.edu.au |

| C5 | ~120 | 119.4 | swinburne.edu.au |

Note: Calculated values are approximate based on graphical data and text descriptions in the source. The study highlights good agreement for carbon but larger discrepancies for nitrogen atoms.

These quantum chemical studies are vital for a fundamental understanding of the electronic nature of this compound, which underpins its chemical reactivity and biological function.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its receptor over time. This method complements static molecular docking by providing insights into the stability of the ligand-protein complex, the role of solvent molecules, and the calculation of binding free energies.

For complex derivatives of 4-nitroimidazole, MD simulations have been employed to validate docking results and assess the stability of the predicted binding poses. researchgate.netnih.gov In a study of novel 4-nitroimidazole analogues with potential anticancer activity, MD simulations were performed on the best-docked complexes with a target protein, tyrosine kinase-3. researchgate.net The results of a 200-nanosecond simulation demonstrated that the complexes exhibited stable interactions and underwent consistent conformational fluctuations. researchgate.net

These simulations can also be used to calculate the binding free energy, which provides a quantitative measure of the affinity between the ligand and the protein. For example, the calculated binding free energy for two different 4-nitroimidazole derivatives complexed with tyrosine kinase-3 were -184.6 kJ/mol and -160.2 kJ/mol, indicating very stable binding and allowing researchers to differentiate the stability between two potential drug candidates. researchgate.net

Table 4: Summary of Molecular Dynamics Simulation Findings for a 4-Nitroimidazole Derivative

| System Simulated | Simulation Length | Key Finding | Calculated Property | Reference |

|---|---|---|---|---|

| Compound 17 (a tetrazole-bearing 4-nitroimidazole) complexed with Tyrosine Kinase-3 | 200 ns | The complex demonstrated stable interactions and consistent conformational fluctuations. | Binding Free Energy: -184.6 kJ/mol | researchgate.net |

| Compound 18 (a thiadiazole-bearing 4-nitroimidazole) complexed with Tyrosine Kinase-3 | 200 ns | The complex was stable, but less so than Compound 17. | Binding Free Energy: -160.2 kJ/mol | researchgate.net |

Applying MD simulations to this compound would be a logical next step to understand its dynamic behavior within the active site of a potential biological target, confirming the stability of its interactions and providing a more accurate assessment of its binding affinity.

In Silico Prediction of Biological Activity and Toxicity Profiles

In silico methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. nih.govfrontiersin.org These predictions help to identify and filter out candidates with unfavorable profiles before committing to costly and time-consuming experimental synthesis and testing.

For nitroimidazole and nitroaromatic compounds, toxicity is a significant consideration. In silico models have been developed specifically to predict the toxicity of this chemical class. nih.gov Ensemble Quantitative Structure–Activity Relationship (QSAR) models, for instance, have been created to estimate the in vivo toxicity (based on the 50% lethal dose, LD₅₀) of a large dataset of nitroaromatic compounds with a high degree of accuracy. nih.gov

Several studies on novel nitroimidazole derivatives include in silico ADMET predictions to assess their drug-likeness. For example, newly synthesized N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives were evaluated and found to have good ADMET profiles when compared to standard reference drugs. researchgate.netrsc.org Similarly, studies on other complex nitroimidazole hybrids showed that the most active compounds fell within the acceptable range for various pharmacokinetic criteria. elsevierpure.com Toxicity prediction services like ProTox-II can classify compounds into toxicity classes and predict potential toxic effects, such as genotoxicity. mdpi.com For some benzimidazole (B57391) derivatives, predictions have indicated a moderate potential to induce genotoxic effects. mdpi.com

Table 5: Representative In Silico ADMET/Toxicity Predictions for Nitroimidazole Derivatives

| Compound Class | Prediction Tool/Method | Predicted Property | Finding | Reference |

|---|---|---|---|---|

| N-substituted 6-(chloro/nitro)-1H-benzimidazoles | ADMET Prediction Software | ADMET Profile | The most active compounds showed a good overall ADMET profile. | rsc.org |

| Nitroaromatic Compounds | Ensemble QSAR Model | In vivo toxicity (LD₅₀) | Developed a robust and accurate model for predicting toxicity. | nih.gov |

| Benzimidazole Derivatives | ProTox-II, Way2Drug | Toxicity Class, Genotoxicity, Cell Line Activity | Classified into toxicity class 4; moderate genotoxic potential; potential activity against glioblastoma cells. | mdpi.com |

| Primaquine-thioxo-imidazolidin-4-one conjugate | In Silico PK Prediction | Pharmacokinetics | Found to have an acceptable pharmacokinetic profile. | nih.gov |

These in silico tools are invaluable for providing an early assessment of the potential risks and drug-like properties of this compound, guiding its future development and investigation.

Concluding Remarks and Future Research Trajectories

Summary of Key Academic Discoveries and Contributions

A comprehensive search of academic and patent literature did not yield any publications detailing the synthesis, characterization, or evaluation of 4-Chloro-1-methyl-2-nitro-1H-imidazole. The scientific community has extensively investigated other nitroimidazole isomers due to their wide-ranging biological activities, from antibacterial to anticancer agents. rsc.orgnih.govresearchgate.net For instance, compounds like 5-chloro-1-methyl-4-nitroimidazole (B20735) and 2-chloro-4-nitroimidazole (B123238) derivatives have been synthesized and studied. google.com However, the specific isomer that is the subject of this article remains uncharacterized in the public domain.

Unresolved Research Questions and Challenges

The primary and most fundamental unresolved question is the very existence and stability of this compound. The lack of literature could imply significant synthetic challenges, potential instability of the molecule, or simply a lack of research focus on this particular isomeric arrangement. Key challenges for future research would include:

Feasibility of Synthesis: Developing a viable and regioselective synthetic route to exclusively produce the 4-chloro-1-methyl-2-nitro isomer is a primary hurdle. Standard nitration and chlorination reactions on the imidazole (B134444) ring often result in a mixture of isomers, and separating the desired product can be complex. researchgate.netderpharmachemica.com

Physicochemical and Spectroscopic Characterization: Should the synthesis be successful, a complete characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would be necessary to confirm its structure and properties. researchgate.netnih.gov

Innovative Approaches for Compound Design and Optimization

Given the absence of a known synthetic pathway, innovative approaches would be required. Researchers could consider:

Directed Synthesis: Employing starting materials with pre-existing substituents to direct the regioselectivity of subsequent reactions. For example, starting with a pre-functionalized 1-methyl-2-nitro-1H-imidazole and attempting a selective chlorination at the C4 position.

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the stability, reactivity, and spectral properties of the target molecule before attempting its synthesis. researchgate.net This could provide insights into the most promising synthetic strategies and the likelihood of the compound's stability.

Flow Chemistry: Exploring continuous flow synthesis methods, which can offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher regioselectivity and yields for challenging reactions.

Prospects for Translational Research and Clinical Development

As there is no available data on the biological activity of this compound, its prospects for translational research and clinical development are entirely speculative. The broader family of nitroimidazoles has yielded important drugs, such as the antibacterial metronidazole (B1676534) and the antitubercular agent delamanid. nih.govmdpi.com

Should this novel compound be synthesized and found to possess favorable biological activity and a good safety profile, it could potentially be investigated for a range of therapeutic applications, including:

Antimicrobial Agent: Many nitroimidazoles exhibit activity against anaerobic bacteria and parasites. researchgate.netnih.gov

Anticancer Agent: Some nitroimidazole derivatives have been explored as hypoxia-activated prodrugs or radiosensitizers in cancer therapy. rsc.orgnih.gov

Antiviral or Antifungal Agent: The diverse biological activities of the imidazole scaffold suggest potential applications against viral and fungal infections. researchgate.net

However, without any foundational research, any discussion of its clinical potential remains purely hypothetical. The immediate future for this compound lies not in clinical development, but in fundamental chemical research to first confirm its existence through synthesis and characterization.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₄ClN₃O₂ |

| Molecular Weight | 161.55 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Not Available |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR | Not Available |

| ¹³C NMR | Not Available |

| Mass Spectrometry (MS) | Not Available |

常见问题

Q. What are the optimal synthetic conditions for 4-Chloro-1-methyl-2-nitro-1H-imidazole to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves catalyst selection, solvent effects, and reaction time. For example, using Raney nickel instead of palladium on carbon (Pd/C) avoids hydrodechlorination side reactions, improving yields to 92% . Solvent choice (ethanol vs. water) and alkaline conditions (NaOH in ethanol at 45°C) are critical for cyclization efficiency, as weaker bases (e.g., Na₂CO₃) reduce yields by 30–40% . Table 1 : Key Reaction Parameters from

| Entry | Catalyst | Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 5 | Raney Ni | Ethanol | NaOH | 45 | 88 |

| 6 | Raney Ni | Ethanol | Na₂CO₃ | 45 | 58 |

| 7 | Raney Ni | Water | NaOH | 45 | 65 |

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX refinement is standard for structural confirmation . The imidazole ring planarity (deviation <0.003 Å) and nitro group coplanarity (dihedral angle: 1.7°) are key metrics . Hydrogen bonding (e.g., C2–H2⋯O1, N1–H1N1⋯N2) and Cl⋯O interactions stabilize the crystal lattice . Table 2 : Selected Crystallographic Parameters from

| Parameter | Value |

|---|---|

| Imidazole planarity | 0.003 Å deviation |

| Nitro group dihedral angle | 1.7° |

| Cl1⋯O1 distance | 3.143 Å |

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of nitroimidazole derivatives?

- Methodological Answer : Hydrogen bonds (e.g., R₂²(10) motifs) and halogen interactions (Cl⋯O) dominate packing. In 2-Chloro-4-nitro-1H-imidazole, C2–H2⋯O1 bonds form dimers, while N1–H1N1⋯N2 links create 2D arrays . Weak interactions (C–H⋯S, C⋯O) further stabilize structures, as seen in related imidazoles . Graph-set analysis (Bernstein et al.) quantifies these motifs .

Q. How can regioselective nitration of imidazoles be achieved to target the 2-nitro position?

- Methodological Answer : Regioselectivity is controlled by electrophilic nitration agents (e.g., nitronium tetrafluoroborate in nitromethane) and substituent directing effects. For 2-nitro products, electron-withdrawing groups (e.g., Cl at position 4) direct nitration to position 2 via resonance stabilization of intermediates . Computational modeling (e.g., DFT) predicts reactivity trends by analyzing charge distribution and frontier orbitals .

Q. What computational tools predict feasible synthetic routes for nitroimidazole derivatives?

- Methodological Answer : AI-driven platforms (e.g., retrosynthesis tools in ) combine PISTACHIO and REAXYS databases to propose one-step routes. For example, TDAE-mediated coupling of 4-chloroimidazole precursors with nitroaromatics is prioritized based on similarity to validated reactions . Feasibility scores (>0.01 plausibility) filter viable pathways.

Key Considerations for Researchers

- Safety : Nitroimidazoles require handling under inert atmospheres due to thermal instability. Use PPE (gloves, masks) and avoid open flames .

- Characterization : Combine SCXRD, NMR, and IR for structural validation. For example, IR peaks at ~1520 cm⁻¹ confirm nitro groups .

- Data Contradictions : Conflicting yields in similar reactions (e.g., ethanol vs. water in hydrogenation) highlight the need for condition-specific optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。